molecular formula C13H9ClF3N3S B4624098 6-(5-chloro-2-thienyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-(5-chloro-2-thienyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4624098
M. Wt: 331.74 g/mol
InChI Key: UKMAEKWJRWVCOI-UHFFFAOYSA-N
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Description

6-(5-chloro-2-thienyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C13H9ClF3N3S and its molecular weight is 331.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.0157807 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

6-(5-chloro-2-thienyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine serves as a foundational compound in the synthesis of various polyheterocyclic derivatives. For instance, it reacts with different active methylene compounds to produce pyridopyrazolopyrimidine derivatives. Moreover, its interaction with halo compounds leads to the formation of imidazo[1',2':1,5]pyrazolo[3,4-b]pyridine derivatives. The compound also undergoes diazotization to create diazonium chloride, which, when coupled with active methylene compounds, yields triazine derivatives. Furthermore, its reaction with β-dicarbonyl compounds and sulfur-containing compounds affords pyrazolyl oxadiazolylthieno[2,3-b]pyridine derivatives, showcasing its versatility in heterocyclic chemistry (Rateb, 2014).

Molecular Docking and In Vitro Screening

This compound is also integral to the preparation of novel pyridine and fused pyridine derivatives, which are subjected to in silico molecular docking screenings targeting specific proteins like GlcN-6-P synthase. Such screenings evaluate the binding energies of ligands to the target protein, providing insights into potential biological activities. These derivatives demonstrate antimicrobial and antioxidant properties, highlighting their potential in pharmaceutical applications (Flefel et al., 2018).

Properties

IUPAC Name

6-(5-chlorothiophen-2-yl)-1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3S/c1-6-11-7(13(15,16)17)5-8(9-3-4-10(14)21-9)18-12(11)20(2)19-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMAEKWJRWVCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(S3)Cl)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(5-chloro-2-thienyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.